1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2580181-06-0
VCID: VC11524071
InChI: InChI=1S/C16H13N5O5/c22-13-4-3-12(14(23)17-13)20-6-8-5-9(1-2-10(8)15(20)24)21-7-11(16(25)26)18-19-21/h1-2,5,7,12H,3-4,6H2,(H,25,26)(H,17,22,23)
SMILES:
Molecular Formula: C16H13N5O5
Molecular Weight: 355.30 g/mol

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 2580181-06-0

Cat. No.: VC11524071

Molecular Formula: C16H13N5O5

Molecular Weight: 355.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid - 2580181-06-0

Specification

CAS No. 2580181-06-0
Molecular Formula C16H13N5O5
Molecular Weight 355.30 g/mol
IUPAC Name 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C16H13N5O5/c22-13-4-3-12(14(23)17-13)20-6-8-5-9(1-2-10(8)15(20)24)21-7-11(16(25)26)18-19-21/h1-2,5,7,12H,3-4,6H2,(H,25,26)(H,17,22,23)
Standard InChI Key NEYNYGFDZCZDNP-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4C=C(N=N4)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,6-dioxopiperidine ring fused to a 1-oxo-2,3-dihydro-1H-isoindole scaffold, with a 1H-1,2,3-triazole-4-carboxylic acid substituent at the 5-position of the isoindole ring. The presence of multiple heterocycles confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2580181-06-0
Molecular FormulaC16H13N5O5\text{C}_{16}\text{H}_{13}\text{N}_{5}\text{O}_{5}
Molar Mass355.30 g/mol
IUPAC Name1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]triazole-4-carboxylic acid
Canonical SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4C=C(N=N4)C(=O)O
XLogP3-AA0.9 (predicted)

The triazole ring’s electron-deficient nature and the carboxylic acid group enhance hydrogen-bonding capabilities, suggesting potential solubility challenges in nonpolar solvents.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves sequential modular reactions:

  • Piperidine-Isoindole Coupling: A 2,6-dioxopiperidine derivative is condensed with a functionalized isoindole precursor under basic conditions.

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring, followed by carboxylation at the 4-position .

  • Deprotection and Purification: Acidic hydrolysis removes protecting groups, yielding the final product after chromatographic purification.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CouplingK2_2CO3_3, DMSO, 80°C45–60%
CyclizationCuSO4_4·5H2_2O, sodium ascorbate70–85%
DeprotectionHCl (aq.), THF, rt>90%

Challenges include regioselectivity during triazole formation and managing the steric bulk of the isoindole-piperidine core .

Biological Activity and Mechanistic Insights

Proteolysis-Targeting Chimeras (PROTACs)

The compound’s ability to engage E3 ubiquitin ligases (e.g., cereblon) positions it as a candidate for PROTAC design . Patent CN113582980A highlights similar isoindole-dioxopiperidine hybrids as degraders of oncoproteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator